REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][C:9]([F:15])=[C:10](F)[C:11]=2[F:13])[C:6](=[O:16])[C:5]([C:17]([OH:19])=[O:18])=[CH:4]1)[CH3:2].[NH:20]1[CH:24]=[CH:23][N:22]=[CH:21]1>CN(C)C=O>[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][C:9]([F:15])=[C:10]([N:20]3[CH:24]=[CH:23][N:22]=[CH:21]3)[C:11]=2[F:13])[C:6](=[O:16])[C:5]([C:17]([OH:19])=[O:18])=[CH:4]1)[CH3:2]
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Name
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|
Quantity
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13.6 g
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Type
|
reactant
|
Smiles
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C(C)N1C=C(C(C2=CC(=C(C(=C12)F)F)F)=O)C(=O)O
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Name
|
|
Quantity
|
10.2 g
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Type
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reactant
|
Smiles
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N1C=NC=C1
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Name
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|
Quantity
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80 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
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the mixture is stirred at 100° C. for 1.25 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled to room temperature
|
Type
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CUSTOM
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Details
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the precipitated crystals are separated by filtration
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Type
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WASH
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Details
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washed with ethanol
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Type
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CUSTOM
|
Details
|
The crude crystals thus obtained
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Type
|
CUSTOM
|
Details
|
are recrystallized from dimethylformaide
|
Reaction Time |
1.25 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C=C(C(C2=CC(=C(C(=C12)F)N1C=NC=C1)F)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.1% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |